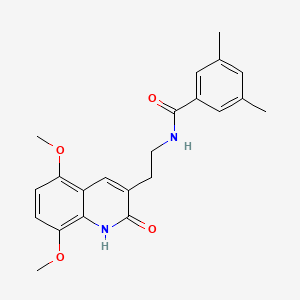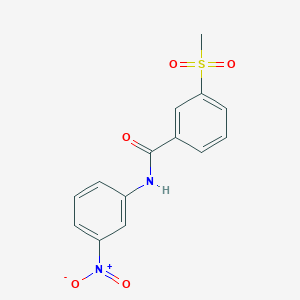
3-methylsulfonyl-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methylsulfonyl-N-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H12N2O5S. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized through the reaction of benzoic acid with an amine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound would include a benzamide group, a methylsulfonyl group, and a nitrophenyl group. These groups could potentially form various intermolecular interactions, such as hydrogen bonds and π-π interactions .Aplicaciones Científicas De Investigación
Electrophysiological Activity
- Cardiac Electrophysiological Activity : Some derivatives of benzamides, including those structurally similar to 3-methylsulfonyl-N-(3-nitrophenyl)benzamide, have been studied for their cardiac electrophysiological activities. Certain compounds within this class demonstrated potent effects comparable to sematilide, a selective class III agent used in clinical trials for arrhythmias (Morgan et al., 1990).
Antiarrhythmic Activity
- Class III Antiarrhythmic Activity : Research on 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are structurally related to this compound, has shown potent Class III antiarrhythmic activities. These compounds were effective in both in vitro and in vivo models, showing specific action in blocking delayed rectifier potassium currents (Ellingboe et al., 1992).
Molecular Structure and Stability
- Structural Analysis : The molecular structure of compounds closely related to this compound, including those with a benzene-sulfonamide structure, has been analyzed. These studies often focus on the conformation and hydrogen bonding within the molecule, contributing to our understanding of its stability and reactivity (Pang et al., 2006).
Antidiabetic and Antimicrobial Potential
- Potential in Antidiabetic and Antimicrobial Applications : Studies have examined the antidiabetic and antimicrobial potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which share a core structural similarity with this compound. These compounds exhibited potent inhibitory effects on α-glucosidase and α-amylase enzymes, suggesting their potential use in antidiabetic therapies. Additionally, some derivatives showed significant antibacterial and antifungal activities (Thakal et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Studies : Research has explored the use of N-phenyl-benzamides, similar to this compound, as corrosion inhibitors. These studies have demonstrated that such compounds can effectively inhibit the corrosion of metals in acidic environments, highlighting their potential application in material science and engineering (Mishra et al., 2018).
Chemical Sensing
- Cyanide Detection : A series of N-nitrophenyl benzamide derivatives, structurally related to this compound, have been developed as chemosensors for cyanide in aqueous environments. Their high selectivity toward CN− ions makes them practical for monitoring cyanide concentrations in water samples (Sun et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylsulfonyl-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-2-4-10(8-13)14(17)15-11-5-3-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJYSBMRHMQLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

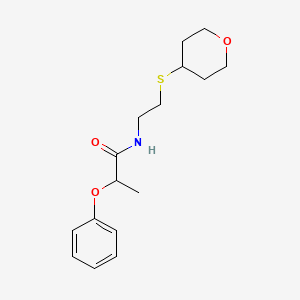

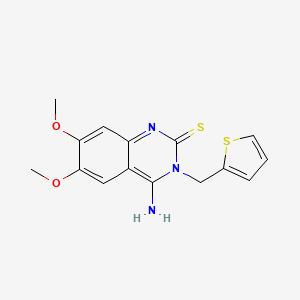
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
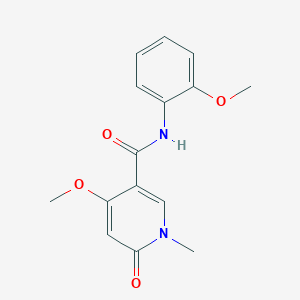
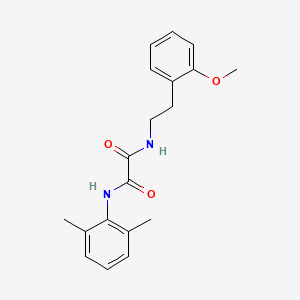
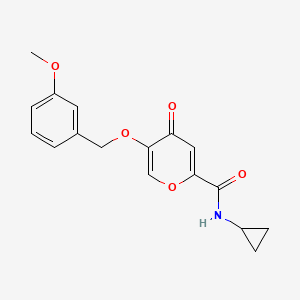
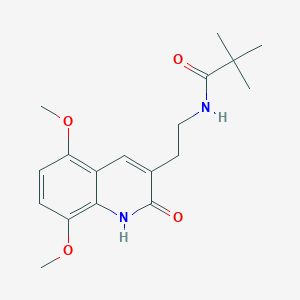
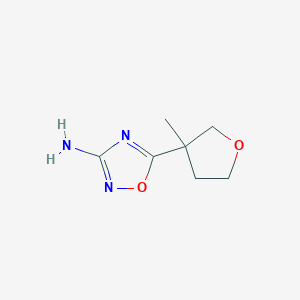
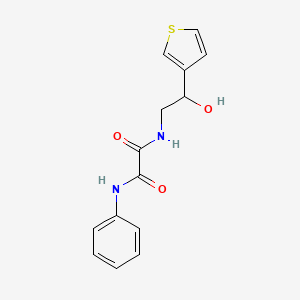
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
